Product packaging for RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium(Cat. No.:CAS No. 107910-75-8)

RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium

Número de catálogo: B009359
Número CAS: 107910-75-8
Peso molecular: 278.22 g/mol
Clave InChI: CYNKKJBOBVXOGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ganciclovir sodium is the water-soluble salt form of ganciclovir, a synthetic purine nucleoside analog that serves as a critical tool in antiviral research. Its primary value lies in its potent activity against human herpesviruses, most notably cytomegalovirus (CMV), as well as herpes simplex virus (HSV-1, HSV-2), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV). This compound is indispensable for in vitro and in vivo studies focused on viral replication, mechanism of action, and the development of novel antiviral agents. The antiviral activity of ganciclovir is highly selective. Within virus-infected cells, it is sequentially phosphorylated by viral and cellular kinases to its active form, ganciclovir triphosphate. This metabolite exerts a dual mechanism: it competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into viral DNA by viral DNA polymerase, and it is incorporated into the growing DNA chain, resulting in premature chain termination and the production of defective viral DNA. This selective inhibition is amplified in CMV-infected cells, where ganciclovir triphosphate accumulates to higher concentrations and demonstrates a greater affinity for viral DNA polymerase than for cellular DNA polymerases. Researchers utilize Ganciclovir Sodium for a wide range of applications, including investigating CMV and herpesvirus pathogenesis, studying drug resistance mechanisms, and exploring its potential in oncolytic viral therapies. As a research-grade compound, it is presented with detailed analytical documentation to ensure experimental reproducibility. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it is classified as a potential mutagen and carcinogen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5NaO4 B009359 RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium CAS No. 107910-75-8

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

107910-75-8

Fórmula molecular

C9H13N5NaO4

Peso molecular

278.22 g/mol

Nombre IUPAC

sodium 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);

Clave InChI

CYNKKJBOBVXOGX-UHFFFAOYSA-N

SMILES isomérico

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

SMILES canónico

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.[Na]

Apariencia

Solid powder

Otros números CAS

107910-75-8

Pictogramas

Health Hazard

Números CAS relacionados

82410-32-0 (Parent)

Sinónimos

BIOLF-62
BW-759
Cytovene
Ganciclovir
Ganciclovir Sodium
Ganciclovir, Monosodium Salt
Gancyclovir
RS-21592

Origen del producto

United States

Molecular Mechanisms of Antiviral Action

Intracellular Phosphorylation Cascade

The antiviral activity of ganciclovir (B1264) is entirely dependent on its conversion to the triphosphate form. This bioactivation occurs through a series of phosphorylation steps, with the initial step being a critical determinant of the drug's selectivity. researchgate.netslideshare.net

Initial Phosphorylation to Ganciclovir Monophosphate by Viral Protein Kinases

Upon entering a virus-infected cell, ganciclovir is first phosphorylated to ganciclovir monophosphate. patsnap.comresearchgate.net This initial conversion is catalyzed by virus-encoded protein kinases, a step that is crucial for the drug's selective action, as it ensures ganciclovir is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.comfda.gov

In cells infected with Human Cytomegalovirus (HCMV), this phosphorylation is mediated by the viral protein kinase pUL97. patsnap.comfda.govnih.govmdpi.com For infections with Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the corresponding viral enzyme is thymidine kinase (TK). researchgate.netdrugbank.cominvivogen.com The dependence on these viral enzymes means that mutations in the genes that code for them, such as the UL97 gene in HCMV, can reduce the efficiency of phosphorylation and lead to drug resistance. patsnap.com

Subsequent Phosphorylation to Diphosphate and Triphosphate by Host Cellular Kinases

Following the initial virus-specific phosphorylation, host cellular enzymes catalyze the subsequent phosphorylation steps. patsnap.comresearchgate.netnih.gov Cellular guanylate kinase converts ganciclovir monophosphate to ganciclovir diphosphate. mdpi.comdrugbank.comoup.com Subsequently, a number of cellular enzymes, including phosphoglycerate kinase, further phosphorylate the diphosphate form to the active antiviral agent, ganciclovir triphosphate. nih.govmdpi.comoup.comwikipedia.org

Table 1: Key Enzymes in the Ganciclovir Phosphorylation Cascade

Phosphorylation StepProductCatalyzing Enzyme(s)Enzyme Origin
Ganciclovir → Ganciclovir MonophosphateGanciclovir MonophosphatepUL97 (in HCMV) or Thymidine Kinase (in HSV)Viral
Ganciclovir Monophosphate → Ganciclovir DiphosphateGanciclovir DiphosphateGuanylate KinaseHost Cellular
Ganciclovir Diphosphate → Ganciclovir TriphosphateGanciclovir TriphosphatePhosphoglycerate Kinase and other cellular kinasesHost Cellular

Preferential Phosphorylation and Accumulation of Ganciclovir Triphosphate in Virus-Infected Cells

The reliance on a viral kinase for the initial activation step leads to the preferential phosphorylation and subsequent accumulation of ganciclovir triphosphate within virus-infected cells. nih.govoup.comresearchgate.net This selective accumulation significantly enhances the compound's antiviral activity and selectivity. nih.gov Studies have demonstrated that levels of ganciclovir triphosphate are substantially higher and persist for longer periods in infected cells compared to uninfected cells. oup.comnih.gov For example, research on HCMV-infected cells showed a time-dependent increase in ganciclovir triphosphate, reaching a maximum concentration of 43.7 ± 0.4 pmol per million cells after 96 hours of incubation. nih.gov Furthermore, the intracellular half-life of ganciclovir triphosphate in these cells was found to be approximately 48.2 hours, contributing to its sustained inhibitory effect on viral replication. nih.gov

Inhibition of Viral DNA Synthesis

The active ganciclovir triphosphate metabolite disrupts viral replication by directly interfering with the synthesis of viral DNA through two primary mechanisms. patsnap.com

Competitive Inhibition of Viral DNA Polymerase (e.g., pUL54) with Deoxyguanosine Triphosphate (dGTP)

Ganciclovir triphosphate is a structural analogue of the natural nucleotide deoxyguanosine triphosphate (dGTP). patsnap.com This structural similarity allows it to act as a competitive inhibitor of the viral DNA polymerase, an enzyme encoded by the pUL54 gene in HCMV. patsnap.comfda.govoup.com Ganciclovir triphosphate competes with dGTP for the binding site on the polymerase, thereby impeding the process of viral DNA replication. oup.comguidechem.com This inhibition is significantly more potent against viral DNA polymerases than against host cellular DNA polymerases, which is a key factor in the drug's therapeutic selectivity. patsnap.comnih.govdrugbank.com

Table 2: Kinetic Parameters of Ganciclovir Triphosphate (GCV-TP) with HCMV DNA Polymerase Data adapted from a study on wild-type (WT) and Ganciclovir-resistant (Exo mutant) polymerases. nih.gov

EnzymeSubstrateApparent Km (μM)Apparent Ki (μM)
WT PoldGTP0.23 ± 0.05-
WT PolGCV-TP0.47 ± 0.10.44 ± 0.1
F412V MutantdGTP0.28 ± 0.07-
F412V MutantGCV-TP0.35 ± 0.10.35 ± 0.06

Incorporation into Viral DNA Leading to DNA Chain Termination or Limited Elongation

In addition to competitive inhibition, ganciclovir triphosphate can be incorporated as a substrate into the nascent viral DNA chain by the viral DNA polymerase, substituting for dGTP. patsnap.comoup.com Once incorporated, ganciclovir critically disrupts further DNA synthesis. patsnap.comoup.com Although ganciclovir possesses a chemical group equivalent to the 3'-hydroxyl group necessary for chain elongation, its integration into the DNA strand causes structural distortion. nih.govpnas.org This distortion ultimately results in the premature termination of the DNA chain or, at a minimum, a drastic suppression of further chain elongation, effectively halting the replication of the viral genome. patsnap.cominvivogen.comoup.com Research suggests that after the incorporation of ganciclovir and one subsequent nucleotide, the wild-type viral polymerase is unable to proceed efficiently, leading to a functional termination of synthesis. nih.govpnas.org

Non-Obligate Chain Termination Mechanism and Viral Polymerase Idling

Unlike many nucleoside analogs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, ganciclovir possesses a structural equivalent to this crucial functional group. nih.govnih.govmedchemexpress.com This characteristic means that after its incorporation into a growing DNA strand, the addition of one subsequent nucleotide is possible. nih.govmedchemexpress.com However, further elongation of the DNA chain is effectively halted, a phenomenon known as delayed chain termination. researchgate.netmdpi.com

The process of termination is intricately linked to the intrinsic 3'–5' exonuclease (proofreading) activity of the viral DNA polymerase. nih.govresearchgate.net After the incorporation of ganciclovir triphosphate and the following nucleotide, the wild-type viral polymerase complex enters a state of "idling". nih.govnih.gov This idling is characterized by the repeated incorporation and subsequent removal by the exonuclease function of the nucleotide immediately following the incorporated ganciclovir molecule. nih.govresearchgate.net This futile cycle of addition and excision effectively stalls the polymerase, preventing any net DNA synthesis and leading to the termination of the chain. nih.govresearchgate.net

Research has shown that certain mutations conferring ganciclovir resistance are located in the exonuclease domain of the viral DNA polymerase. nih.govnih.gov These mutations can impair the exonuclease activity, which in turn overcomes the chain termination by eliminating the idling process and allowing for continued, albeit potentially slower, DNA synthesis past the incorporated ganciclovir. researchgate.netnih.gov This finding underscores the critical role of the exonuclease-mediated idling in the non-obligate chain termination mechanism of ganciclovir. nih.govresearchgate.net

Selective Inhibition of Viral DNA Polymerases over Cellular DNA Polymerases

A cornerstone of ganciclovir's therapeutic utility is the selective action of its active metabolite, ganciclovir triphosphate, against viral DNA polymerases compared to host cellular DNA polymerases. patsnap.com This selectivity ensures that the disruption of DNA synthesis is primarily confined to virus-infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.compatsnap.com

Ganciclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), at the viral DNA polymerase. nih.govpatsnap.comsapphirebioscience.com The affinity of ganciclovir triphosphate for the human cytomegalovirus (HCMV)-induced DNA polymerase is significantly higher than its affinity for human cellular DNA polymerase α, the primary enzyme responsible for cellular DNA replication. nih.govunc.edu

Kinetic studies have quantified this selective inhibition. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition. For ganciclovir triphosphate, the Ki value for HCMV DNA polymerase is substantially lower than that for human DNA polymerase α, indicating a much more potent inhibition of the viral enzyme. nih.govunc.edu

EnzymeKi Value for Ganciclovir Triphosphate (nM)
Human Cytomegalovirus (HCMV)-induced DNA Polymerase 22
Human Cellular DNA Polymerase α 146
Data sourced from Biron et al. (1985) nih.govunc.edu

The data clearly demonstrates that ganciclovir triphosphate is a significantly more potent inhibitor of the viral DNA polymerase, with a Ki value approximately 7-fold lower than that for the cellular DNA polymerase α. nih.govunc.edu This preferential inhibition is a key factor in the antiviral selectivity and clinical efficacy of ganciclovir sodium. patsnap.com

In Vitro Antiviral Spectrum and Efficacy

Activity against Human Herpesviruses

Ganciclovir (B1264) exhibits a broad spectrum of activity against the family Herpesviridae. Its efficacy has been documented against multiple human herpesviruses, establishing it as a critical agent in virology research and clinical applications.

Cytomegalovirus (CMV): Ganciclovir is highly potent against human cytomegalovirus (HCMV). nih.govmedchemexpress.com In vitro studies have consistently shown that ganciclovir is significantly more effective than its predecessor, acyclovir, in inhibiting CMV replication. nih.gov The concentration of ganciclovir required to inhibit CMV replication by 50% (IC50) is substantially lower than that of acyclovir, with some studies indicating an approximately 25-fold greater sensitivity to ganciclovir.

Herpes Simplex Virus Types 1 and 2 (HSV-1 and HSV-2): Ganciclovir is active against both HSV-1 and HSV-2. nih.govmedchemexpress.com While not typically the first-line agent for HSV infections, its in vitro efficacy is comparable to that of acyclovir for these viruses. nih.govdroracle.ai

Varicella-Zoster Virus (VZV): The virus responsible for chickenpox and shingles, VZV, is also susceptible to ganciclovir in vitro. nih.gov

Epstein-Barr Virus (EBV): Ganciclovir has demonstrated inhibitory activity against the replication of Epstein-Barr virus in tissue culture. nih.gov

Human Herpesvirus 6, 7, and 8 (HHV-6, HHV-7, and HHV-8): Ganciclovir's in vitro activity extends to other human herpesviruses. It is effective against HHV-6 and is considered a potent inhibitor of HHV-8. nih.govnih.gov

Activity against Other DNA Viruses

While most recognized for its anti-herpesvirus activity, ganciclovir has also been shown to inhibit the in vitro replication of other DNA viruses, notably adenovirus serotypes.

Adenovirus Serotypes: Ganciclovir has demonstrated significant inhibitory activity against several human adenovirus (HAdV) serotypes, including those responsible for epidemic keratoconjunctivitis. nih.govmedchemexpress.com In vitro studies have confirmed its efficacy against HAdV types 3, 4, 8, 19a, and 37. nih.gov It has also shown inhibitory effects on other serotypes such as 1, 2, 5, 6, 10, 22, and 28. medchemexpress.com

Comparative In Vitro Efficacy (e.g., IC50 values) against Various Viral Strains

The in vitro efficacy of ganciclovir is commonly quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half. These values can vary depending on the specific viral strain and the cell line used in the assay.

Below are interactive tables summarizing the IC50 values of ganciclovir against various human herpesviruses and adenovirus serotypes based on in vitro studies.

Table 1: In Vitro Efficacy of Ganciclovir against Human Herpesviruses

VirusStrainCell LineIC50 (µM)
CMVVarious Clinical Isolates-0.65 - 7.11
HSV-1KOSHuman Embryonic LungNot explicitly stated, but a derivative showed high potency
HSV-2GHEL0.0064 (MIC)
FHV-1--5.2

Note: Data is compiled from multiple sources and methodologies may vary. MIC = Minimum Inhibitory Concentration.

Table 2: In Vitro Efficacy of Ganciclovir against Adenovirus Serotypes Causing Keratoconjunctivitis

Virus SerotypeIC50 (µg/mL)
HAdV32.64 - 5.10
HAdV42.64 - 5.10
HAdV82.64 - 5.10
HAdV19a2.64 - 5.10
HAdV372.64 - 5.10

Note: The 50% cytotoxic concentration of ganciclovir in these experiments was 212 µg/mL. nih.gov

In Vitro Activity against Acyclovir-Resistant Viral Strains

The emergence of drug-resistant viral strains is a significant concern. Ganciclovir's activity against acyclovir-resistant herpes simplex virus strains has been investigated. In instances where acyclovir resistance is due to mutations in the viral thymidine kinase (TK) gene, cross-resistance to ganciclovir can be expected, as both drugs require this enzyme for their initial phosphorylation. However, for acyclovir-resistant strains with mutations in the DNA polymerase gene, ganciclovir may retain some activity. A fatty acid derivative of ganciclovir has shown increased activity against thymidine kinase-deficient (TK-) HSV-1 and HSV-2 strains compared to ganciclovir itself. nih.gov

In Vitro Additive or Synergistic Antiviral Activity in Combination with Other Antiviral Agents

The combination of antiviral agents is a strategy to enhance efficacy and overcome resistance. In vitro studies have demonstrated that ganciclovir can act synergistically with other antiviral drugs, most notably foscarnet, against cytomegalovirus.

Ganciclovir and Foscarnet: The combination of ganciclovir and foscarnet has been shown to result in synergistic inhibition of CMV replication in vitro. nih.gov This synergistic effect suggests that using these two drugs in combination may allow for reduced doses of each, potentially lowering the risk of dose-limiting toxicities while maintaining potent antiviral activity. nih.gov

Mechanisms of Viral Resistance

Mutations in Viral Protein Kinase (UL97 Gene)

Mutations within the UL97 gene are the most common cause of Ganciclovir (B1264) resistance. The UL97 protein is a phosphotransferase that is crucial for the initial phosphorylation of Ganciclovir to its active form.

The primary mechanism of action for Ganciclovlovir against cytomegalovirus (CMV) involves its conversion into a triphosphate form, which then inhibits the viral DNA polymerase. The initial and rate-limiting step in this process is the monophosphorylation of the drug, a reaction catalyzed by the viral protein kinase encoded by the UL97 gene. nih.govnih.govpatsnap.com Resistance to Ganciclovir is most commonly associated with mutations in this UL97 gene. nih.govmdpi.com These mutations lead to a decreased efficiency in the phosphorylation of Ganciclovir, thereby reducing the intracellular concentration of the active triphosphate form of the drug. nih.govnih.govresearchgate.net Consequently, the virus can continue to replicate in the presence of the drug. It is estimated that approximately 90% of Ganciclovir-resistant CMV strains have mutations in the UL97 gene. mdpi.comresearchgate.net

A number of specific amino acid substitutions and deletions within the UL97 protein have been identified and are well-characterized in conferring Ganciclovir resistance. These mutations are frequently found in clinical isolates from patients who have undergone prolonged Ganciclovir therapy.

Commonly observed mutations include:

M460V/I : Substitution of methionine at codon 460 with either valine or isoleucine.

A594V/T : Substitution of alanine at codon 594 with either valine or threonine. mdpi.comnih.gov

L595S/F : Substitution of leucine at codon 595 with either serine or phenylalanine. nih.govnih.gov

C603W : Substitution of cysteine at codon 603 with tryptophan. mdpi.comnih.gov

M615V : A less common substitution of methionine at codon 615 with valine. nih.gov

Deletions in the UL97 gene, such as the deletion of codons 597-599, have also been associated with Ganciclovir resistance.

Table 1: Common Ganciclovir Resistance Mutations in the CMV UL97 Gene
MutationAmino Acid ChangeCodon
M460VMethionine to Valine460
A594VAlanine to Valine594
A594TAlanine to Threonine594
L595SLeucine to Serine595
C603WCysteine to Tryptophan603
M615VMethionine to Valine615
del597-599Deletion of codons 597-599597-599

The mutations in the UL97 gene directly impact the kinase's ability to phosphorylate Ganciclovir. researchgate.net Studies have shown that different mutations can have a varied impact on the level of residual Ganciclovir phosphorylation. For instance, mutations at codons 460 and 520 (H520Q) have been shown to cause the most significant reduction in Ganciclovir phosphorylation, with residual activity as low as 5.2% to 9.3% compared to the wild-type enzyme. nih.gov Mutations in the region of codons 590-607 generally have a less severe, though still significant, impact on phosphorylation. nih.govscilit.com The reduced monophosphorylation of Ganciclovir is the direct biochemical consequence of these UL97 mutations and the basis for the observed viral resistance. nih.gov

Mutations in Viral DNA Polymerase (UL54 Gene)

While less common than UL97 mutations, alterations in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance to Ganciclovir. nih.govnih.gov These mutations often lead to a higher level of resistance and can also result in cross-resistance to other antiviral drugs that target the DNA polymerase, such as Cidofovir and Foscarnet. acm.or.kruw.edu

Mutations in the UL54 gene result in a viral DNA polymerase with a reduced affinity for Ganciclovir triphosphate. This altered enzyme is less efficiently inhibited by the active form of the drug, allowing viral DNA synthesis to proceed even in the presence of Ganciclovir. researchgate.net UL54 mutations are often found in conjunction with UL97 mutations in highly resistant viral strains. nih.gov

Several specific amino acid substitutions in the UL54 protein have been linked to Ganciclovir resistance. These mutations are often located in conserved regions of the DNA polymerase that are critical for its function.

Notable UL54 mutations include:

P522S : Substitution of proline at codon 522 with serine. nih.govnih.gov

A987G : Substitution of alanine at codon 987 with glycine. nih.govoup.com

Table 2: Ganciclovir Resistance Mutations in the CMV UL54 Gene
MutationAmino Acid ChangeCodon
P522SProline to Serine522
A987GAlanine to Glycine987

In Vitro Selection and Molecular Characterization of Resistant Strains

The development of ganciclovir-resistant Cytomegalovirus (CMV) strains can be replicated in a laboratory setting through in vitro selection. This process is crucial for studying the mechanisms of resistance and for the phenotypic characterization of specific viral mutations. The fundamental principle involves exposing the virus to the drug over time, which selects for and allows the proliferation of naturally occurring resistant mutants within the viral population.

A common method for in vitro selection involves the serial passage of CMV in cell culture in the presence of ganciclovir. oup.com The process typically begins by infecting a monolayer of susceptible cells, such as human foreskin fibroblasts, with a clinical or laboratory strain of CMV. oup.com The infected cells are then cultured in a medium containing a low concentration of ganciclovir.

The virus is allowed to replicate, and once a cytopathic effect is observed, the virus is harvested and used to infect fresh cell cultures. This process is repeated, often with gradually increasing concentrations of ganciclovir in the culture medium. This escalating drug pressure favors the survival and replication of viral variants that have acquired mutations conferring resistance.

The selection process can be monitored by periodically testing the viral isolates for their susceptibility to ganciclovir using phenotypic assays, such as the plaque reduction assay. oup.comoup.com This assay determines the concentration of the drug required to inhibit the formation of viral plaques by 50% (IC50). A significant increase in the IC50 value compared to the wild-type virus indicates the selection of a resistant strain. It has been noted that even a single passage in cell culture can potentially select for a specific mutant strain that may not have been the dominant variant in the original in vivo sample. oup.com

Genotypic analysis is the standard method for the rapid detection of antiviral resistance in CMV. This approach identifies specific mutations in the viral genome known to confer drug resistance, primarily within the UL97 and UL54 genes. Among the available techniques, Sanger sequencing has historically been the gold standard for this purpose. cda-amc.ca

The process of genotypic analysis using Sanger sequencing begins with the extraction of viral DNA from a clinical specimen, such as blood, cerebrospinal fluid, or tissue, or from a cultured virus isolate. ashpublications.org Following DNA extraction, the specific regions of the UL97 and UL54 genes that are known to harbor resistance mutations are amplified using the polymerase chain reaction (PCR). cda-amc.ca For the UL97 gene, sequencing efforts typically focus on codons 460 to 607, where the majority of ganciclovir resistance mutations are found. pnas.org For the UL54 gene, a larger region is often sequenced to detect mutations associated with resistance to ganciclovir, cidofovir, and foscarnet.

Once the target gene fragments are amplified, they are purified and then subjected to Sanger sequencing. This method determines the precise nucleotide sequence of the amplified DNA. The resulting sequence data is then compared to a reference or "wild-type" CMV sequence. cda-amc.ca Any differences, such as nucleotide substitutions, insertions, or deletions, are identified. These nucleotide changes are then translated into their corresponding amino acid changes in the viral protein.

The interpretation of these genetic changes is crucial. The identified mutations are compared against a database of known resistance-associated mutations to determine their clinical significance. While Sanger sequencing is a robust and reliable method, a limitation is its ability to detect minor viral populations; a mutant strain typically needs to constitute at least 20-30% of the total viral population in a sample to be reliably detected. ashpublications.org

Chemical Synthesis and Prodrug Design

Synthetic Routes for Ganciclovir (B1264) Sodium

The synthesis of ganciclovir, the active component of ganciclovir sodium, has been approached through numerous routes, often focusing on the efficient and regioselective construction of the acyclic nucleoside structure.

The synthesis of ganciclovir commonly employs a strategy of coupling a guanine derivative with a protected and activated glycerol derivative. ias.ac.inarkat-usa.org Several forms of the guanine moiety have been utilized as starting materials in these synthetic pathways.

Commonly used guanine derivatives include:

Diacetyl Guanine : This is a frequently used starting material. ias.ac.inarkat-usa.orggoogle.com One process, for instance, starts the synthesis by mixing diacetylguanine with p-toluenesulfonic acid and an N,N-dimethylformamide-methanol solution before condensation. google.compatsnap.com

Guanine : Direct use of guanine has also been reported. ias.ac.inarkat-usa.org One efficient, one-pot process treats guanine with acetic anhydride to form the diacetyl guanine intermediate in situ before proceeding with the synthesis. ias.ac.inias.ac.in

Acetylguanine : This mono-acetylated derivative is another viable starting point for ganciclovir synthesis. ias.ac.inarkat-usa.org

2-Amino-6-Chloropurine : This purine derivative serves as a precursor in some synthetic routes. arkat-usa.orggoogle.com

The core of ganciclovir synthesis involves several key chemical transformations, regardless of the specific starting materials.

N-Alkylation and Condensation : A crucial step is the N-alkylation of the guanine derivative with an appropriately protected glycerol side-chain. ias.ac.in This is typically a condensation reaction. For example, diacetylguanine can be condensed with triacetyl methoxyglycerol. google.compatsnap.com Another common strategy involves coupling guanine derivatives with a masked glycerol derivative, such as 1,3-diacetoxy-2-acetoxymethoxy propane or 1,3-dibenzyloxy-2-acetoxymethoxy propane. ias.ac.inarkat-usa.org The reaction often requires a catalyst, such as p-toluenesulfonic acid, and is conducted at elevated temperatures. google.com The direct alkylation of guanine derivatives can lead to a mixture of N-9 and N-7 isomers, with the desired N-9 isomer being the thermodynamically more stable and major product. google.com

Deprotection : Following the successful coupling of the guanine base and the acyclic side chain, protecting groups must be removed to yield ganciclovir. This step often involves hydrolysis. For instance, the intermediate triacetylganciclovir can be hydrolyzed in a sodium hydroxide ethanol-water solution. google.com Another method involves deacetylation using aqueous methylamine. ias.ac.inchemicalbook.com

Salt Formation : To produce ganciclovir sodium, ganciclovir is reacted with a sodium source. This can be achieved by reacting ganciclovir with sodium hydroxide to form the salt. google.com This process converts ganciclovir into its monosodium salt, a sterile, lyophilized powder with significantly greater aqueous solubility than the parent compound. drugs.com

Table 1: Example of Synthetic Reaction Conditions for Ganciclovir Sodium

Step Starting Material Reagents and Solvents Conditions Intermediate/Product
Condensation Diacetylguanine p-toluenesulfonic acid, N,N-dimethylformamide-methanol, triacetyl methoxyglycerol, adsorbent Heat to 105°C, then heat to 175°C, stir for 5 hours Triacetylganciclovir
Salt Formation / Deprotection Triacetylganciclovir Sodium hydroxide, ethanol, water Stirring at 35°C for 2 hours Ganciclovir Sodium

Data derived from a specific synthesis process example. patsnap.com

Several strategies have been developed to enhance the efficiency of ganciclovir synthesis, focusing on increasing the yield and purity of the final product.

Catalyst Selection : The use of specific catalysts can improve reaction efficiency and regioselectivity. One one-pot process utilizes acidic Amberlite IR-120 as a catalyst for the N-alkylation step, which results in a high yield (95%) and high purity (>99%) of the desired N9 isomer, ganciclovir. ias.ac.in This method avoids the need for costly and tedious chromatographic separation of isomers. ias.ac.in

Purification Techniques : Post-synthesis purification is critical. One method for refining crude ganciclovir involves dissolving it in an alkaline solution, followed by crystallization with an organic solvent. google.com The resulting solid is then re-dissolved, neutralized with hydrochloric acid, and purified by heating and slow cooling to induce crystallization, yielding high-purity ganciclovir. google.com The separation of the desired N-9 isomer from the unwanted N-7 isomer can also be achieved by exploiting solubility differences in solvent systems like methanol and toluene. google.com

Anhydrous crystalline ganciclovir sodium can be prepared through specific crystallization processes. google.com One method involves suspending amorphous ganciclovir sodium salt in ethanol and refluxing the mixture for approximately two hours. google.com After allowing the mixture to cool, the solid is filtered and dried to obtain the anhydrous crystalline form. google.com

Alternatively, the process can start with ganciclovir itself. An aqueous suspension of ganciclovir is treated with an equimolar amount of an aqueous sodium hydroxide solution. google.com Ethanol is then added to precipitate the salt. This precipitate is subsequently suspended in ethanol and heated to reflux, followed by cooling and filtering to yield the anhydrous crystalline product. google.com The resulting crystalline form can be characterized by its X-ray diffraction spectrum. google.com

Prodrug Design and Chemical Rationale

Ganciclovir itself has limited oral bioavailability. nih.gov To overcome this, a prodrug strategy was employed, leading to the development of valganciclovir. nih.govnih.gov Valganciclovir is the L-valyl ester of ganciclovir, created by forming an ester linkage between the amino acid L-valine and one of the hydroxyl groups on ganciclovir's acyclic side chain. nih.govdrugbank.comnih.gov

The chemical rationale for this design is to leverage the body's natural nutrient transport mechanisms. scite.ai The addition of the valine moiety allows the prodrug to be recognized and absorbed by peptide transporters, specifically the human intestinal peptide transporter (hPEPT1), which are present in the gastrointestinal tract. nih.govmdpi.comnih.gov This carrier-mediated transport dramatically increases absorption compared to the passive diffusion of ganciclovir. scite.ainih.gov

This design results in a substantial improvement in bioavailability, which is approximately ten-fold higher for valganciclovir compared to oral ganciclovir. nih.govnih.gov After oral administration and absorption, valganciclovir is rapidly and extensively converted back into the active drug, ganciclovir, by esterase enzymes in the intestine and liver. drugbank.comallgenbio.com This successful prodrug strategy allows for systemic ganciclovir exposure levels equivalent to intravenous administration to be achieved with simple oral dosing. nih.govnih.gov

Synthesis of Novel Prodrugs (e.g., Long-Chain Acyl Ester Derivatives) for Improved Lipophilicity and Targeted Delivery

The development of novel prodrugs for ganciclovir has focused on enhancing its lipophilicity to improve permeation across biological membranes, particularly for ocular delivery. A key strategy involves the synthesis of long-chain acyl ester derivatives. These ester conjugates of ganciclovir, including C5, C10, and C13 mono- and di-(O-acyl) derivatives, have been synthesized to increase bioavailability. nih.govmedcraveonline.com

The synthesis is typically achieved through a one-step conventional esterification reaction. nih.govmedcraveonline.com In this process, ganciclovir is dissolved in an anhydrous solvent like dimethylformamide (DMF). The hydroxyl group of ganciclovir is then activated using a catalytic amount of a coupling agent such as 4-dimethylaminopyridine (DMAP). Concurrently, the carboxylic acid end of the lipid chain is activated with an agent like dicyclohexylcarbodiimide (DCC). The activated lipid is subsequently added dropwise to the ganciclovir solution under inert conditions to form the ester linkage. nih.gov To enhance the yield for di-(O-acyl) ester prodrugs with longer chains (C10 and C13), the reaction can be reinitiated with the addition of more DCC and DMAP. nih.gov It has been observed that reactions involving shorter carbon chain acids proceed relatively faster to form the diester prodrug compared to those with longer carbon chain acids. nih.govmedcraveonline.com

The successful conjugation of the lipid chains to ganciclovir results in a significant increase in lipophilicity. This is quantified by the octanol/water partition coefficient (logP), which shows a marked increase as the length of the conjugated carbon chain ascends. nih.gov This enhanced lipophilicity is a critical factor intended to improve the drug's bioavailability and facilitate a slow-release mechanism. nih.govmedcraveonline.com

CompoundCalculated logPGanciclovir (GCV)-1.65C5-di-(O-acyl) GCV1.56C10-di-(O-acyl) GCV5.48C13-di-(O-acyl) GCV7.75nih.gov

In Vitro Hydrolysis and Bioconversion Studies of Prodrugs in Biological Matrices (e.g., Vitreous, Retinal Pigment Epithelium Homogenate)

A critical aspect of prodrug design is ensuring that the derivative can be efficiently converted back to the active parent drug within the target tissue. For ganciclovir prodrugs designed for ocular use, this involves studying their hydrolysis and bioconversion in relevant biological matrices. The rationale for creating ester-based prodrugs is the known presence of esterases in ocular tissues, such as the vitreous body, which can cleave the ester bond to release ganciclovir slowly over time. nih.govmedcraveonline.com

In vitro studies using porcine vitreous and retinal pigment epithelium (RPE) homogenates have been conducted to evaluate the hydrolysis of novel ganciclovir prodrugs. nih.gov These studies revealed a wide spectrum of hydrolysis rates among different prodrugs. A key finding was that, in general, the rate of hydrolysis was faster in the RPE homogenate than in the vitreous. nih.gov This differential rate of bioconversion is significant for targeted drug delivery within the eye.

Further investigations have examined the bioconversion of selected prodrugs specifically into ganciclovir within the RPE. These studies confirmed that the prodrugs were effectively hydrolyzed back to the active parent drug. nih.gov The hydrolytic behavior observed in these individual bioconversion assays was consistent with results from broader cassette-dosing hydrolysis experiments, validating this approach for more rapid screening of prodrug candidates. nih.gov

Structure-Activity Relationships in Prodrug Design and Hydrolytic Behavior

The chemical structure of a ganciclovir prodrug directly influences its physicochemical properties and its rate of hydrolysis. Understanding these structure-activity relationships is essential for designing prodrugs with optimal stability and release kinetics.

Research has established a clear correlation between the structure of acyl ester prodrugs and their hydrolytic behavior in ocular tissue homogenates. nih.gov

Carbon Chain Length and Substitution: Prodrugs featuring long carbon chains and disubstitution (i.e., two ester groups) demonstrated greater lability, meaning they were hydrolyzed more readily in tissue homogenates. nih.gov

Branching and Aromatic Groups: Conversely, prodrugs with branched carbon chains or the presence of aromatic groups were found to be more stable against hydrolysis. nih.gov

These findings indicate that the rate of ganciclovir release can be modulated by altering the ester promoiety. For instance, dipropionate and diadamantoate esters of ganciclovir, two different hydrophobic prodrugs, exhibit distinct stability profiles, with the diadamantoate ester showing enhanced stability under certain conditions. nih.gov Similarly, for N-substituted 4-(aminomethyl)benzoate diester prodrugs, the specific nature of the amino substituents has a marked influence on the rate of enzymatic hydrolysis. nih.gov

The relationship between structure and lipophilicity is also well-defined. As demonstrated in studies with long-chain acyl ester derivatives, there is a direct correlation between the length of the carbon chain and the lipophilicity of the prodrug. nih.gov An increase in the number of carbons in the ester chain leads to a higher partition coefficient (logP), which is a measure of lipophilicity. nih.govmedcraveonline.com This increased lipophilicity is designed to enhance membrane permeation, while the structure of the ester bond itself dictates the rate at which the active drug is released within the target tissue.

Structural FeatureEffect on Hydrolysis Rate in Ocular TissuesEffect on Lipophilicity (logP)Long Carbon ChainIncreased (more labile) nih.govIncreased nih.govDisubstitution (Di-ester)Increased (more labile) nih.govIncreased (vs. mono-ester and parent drug) nih.govBranched Carbon ChainDecreased (more stable) nih.govNot specifiedAromatic GroupsDecreased (more stable) nih.govNot specified

Analytical Methodologies for Ganciclovir Sodium

Chromatographic Techniques

Chromatographic methods are widely employed for the analysis of Ganciclovir (B1264) Sodium due to their high resolving power and sensitivity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominent techniques.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of ganciclovir. Methods utilizing UV detection are common, with the wavelength for analysis typically set around 250-254 nm. nih.govmdpi.com For instance, one HPLC-UV method uses a C8 column with a mobile phase of acetonitrile and ammonium acetate buffer, achieving a limit of quantitation of 50 ng/ml. nih.gov Another method employs a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and methanol (92:8) with UV detection at 254 nm, resulting in a detection limit of 0.04 μg/mL. researchgate.net A simple, rapid, and precise reversed-phase HPLC method has been developed using an Inertsil ODS C18 column with a mobile phase of ammonium acetate buffer and acetonitrile (90:10 v/v) at a flow rate of 1.0 mL min−1 and UV detection at 245 nm. researchgate.net

For enhanced sensitivity, fluorescence detection can be employed. A validated HPLC method with fluorescence detection (excitation at 278 nm; emission at 380 nm) has demonstrated a lower limit of quantification (LLOQ) of 0.0400 microg/ml in human plasma and serum. nih.gov This method is particularly suitable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. nih.govresearchgate.net Another sensitive HPLC method using a fluorescence detector achieved a limit of quantification of 0.025 µg/mL in a small plasma sample volume of 100 µL. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the determination of ganciclovir, especially in complex biological matrices. rug.nl This technique is invaluable for pharmacokinetic studies and therapeutic drug monitoring. mdpi.comnih.gov A validated LC-MS/MS method for measuring ganciclovir in human serum has a linear range of 0.1 to 20 mg/L. rug.nl Another sensitive LC-MS/MS method for valganciclovir and its active metabolite ganciclovir in human plasma has linear ranges of 2-805 ng/ml for valganciclovir and 40-12000 ng/ml for ganciclovir. ijpsonline.com The high specificity of LC-MS/MS is achieved through the monitoring of specific mass transitions for the analyte and an internal standard. For ganciclovir, a common mass transition monitored is m/z 256.20→152.30. nih.gov

Method Validation Parameters: Accuracy, Precision, Linearity, Limits of Detection and Quantification

Validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. jddtonline.infoglobalresearchonline.net Key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).

Accuracy is determined by comparing the measured concentration to a known true value and is often expressed as percent recovery. For ganciclovir, HPLC methods have shown accuracy with recoveries ranging from 98% to 102%. nih.gov Spectrophotometric methods have also demonstrated high accuracy, with average recoveries around 99.80%. scispace.com

Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For ganciclovir analysis, intra- and inter-assay precision values are generally low, with % C.V. values often below 8% for HPLC methods. nih.gov LC-MS/MS methods have shown within-day precision from 1.8% to 6.6% and between-day precision from 0% to 9.6%. rug.nl

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. Ganciclovir assays exhibit excellent linearity over various concentration ranges. For example, an HPLC-UV method was found to be linear in the range of 0.5–40 mg/L. nih.gov A spectrophotometric method showed linearity in the concentration range of 2–100 µg/ml. scispace.com

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. An RP-HPLC method for ganciclovir reported LOD and LOQ values of 4.1 and 20 ng mL−1, respectively. researchgate.net A spectrophotometric method based on an ion-pair formation reaction had an LOD of 0.17 µg. ml-1 and an LOQ of 0.56 µg. ml-1. scispace.comresearchgate.net

Table 1: Summary of Method Validation Parameters for Ganciclovir Sodium Analysis

Analytical Technique Linearity Range Accuracy (% Recovery) Precision (%RSD) LOD LOQ
HPLC-UV 0.5–40 mg/L nih.gov 98 to 102% nih.gov < 5% nih.gov 0.04 μg/mL researchgate.net 50 ng/ml nih.gov
HPLC-Fluorescence 0.0400-4.00 µg/ml nih.gov 94.9–102.7% oup.com < 8% nih.gov - 0.025 µg/mL oup.com
LC-MS/MS 0.1 to 20 mg/L rug.nl -2.0% to 3.1% (bias) rug.nl 1.8% to 6.6% (within-day) rug.nl - -

Optimization of Sample Preparation Techniques (e.g., Protein Precipitation, Solid Phase Extraction)

Effective sample preparation is critical for accurate and reliable analysis, especially in biological matrices. nih.gov Common techniques for ganciclovir analysis include protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a straightforward method for removing proteins from biological samples like plasma or serum. thermofisher.com This is often achieved by adding an organic solvent such as acetonitrile or an acid like trichloroacetic acid. nih.govnih.gov While simple and cost-effective, the resulting extract may still contain other interferences. thermofisher.com

Solid-Phase Extraction (SPE) is a more selective sample cleanup technique that can provide a cleaner extract than protein precipitation. nih.gov It involves passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent. Mixed-mode cation exchange cartridges have been successfully used for the extraction of valganciclovir and ganciclovir from plasma. ijpsonline.com SPE is considered an environmentally friendly technique as it uses small amounts of solvents. nih.gov

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Ganciclovir Sodium, particularly in pharmaceutical formulations. azpharmjournal.com

UV Absorption-Based Methods

UV spectrophotometry is a widely used technique for the determination of ganciclovir. Several methods have been developed, including first-order derivative spectroscopy and area under the curve (AUC) methods. sphinxsai.com In one derivative spectroscopy method, the derivative amplitude was measured at 238 nm. sphinxsai.com For the AUC method, the analysis was performed in the wavelength range of 245-255 nm. sphinxsai.com Another approach involves the reduction of the Folin-Ciocalteu reagent by ganciclovir in an alkaline medium to produce a blue-colored chromogen with maximum absorption at 764.7 nm. sphinxsai.com Other methods are based on ion-pair formation reactions, such as the reaction with alizarin sulfonic acid sodium salt to form a pinkish-red product with maximum absorbance at 525 nm, or with quinalizarin to form a violet product absorbing at 560 nm. scispace.comyu.edu.jo

Table 2: Mentioned Compounds

Compound Name
Ganciclovir sodium
Acetonitrile
Ammonium acetate
Potassium dihydrogen phosphate
Methanol
Trichloroacetic acid
Valganciclovir
Alizarin sulfonic acid sodium salt
Quinalizarin

Spectrofluorimetric Methods

A sensitive and rapid spectrofluorimetric method has been developed for the estimation of ganciclovir sodium in bulk and pharmaceutical formulations. This method relies on the native fluorescence of the ganciclovir molecule. scilit.com In a 0.2 M hydrochloric acid buffer with a pH of 1.2, ganciclovir exhibits fluorescence that can be measured at an emission wavelength of 374 nm after excitation at 257 nm. scilit.com

This spectrofluorimetric method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy, precision, and reproducibility with a relative standard deviation of less than 2%. scilit.com The method is noted for its simplicity and affordability, making it a viable option for routine analysis. The linearity of the calibration graph was established in the concentration range of 0.25–2.00 μg mL-1. scilit.com

Table 1: Validation Parameters of a Spectrofluorimetric Method for Ganciclovir Sodium

ParameterValue
Excitation Wavelength257 nm
Emission Wavelength374 nm
Linearity Range0.25–2.00 μg mL-1
Limit of Detection (LOD)0.010 μg mL-1
Limit of Quantification (LOQ)0.029 μg mL-1
Average Percentage Recovery101.31 ± 0.90%

Visible Spectrophotometric Methods (e.g., Proton Transfer Reactions, Diazotization)

Visible spectrophotometry offers a simple and cost-effective alternative for the quantification of ganciclovir sodium. These methods are typically based on chemical reactions that produce a colored product, which can then be measured.

One such method involves a proton transfer reaction . A simple and rapid spectrophotometric method has been developed based on the reaction of ganciclovir with the quinalizarin reagent in an aqueous solution. yu.edu.joresearchgate.net This reaction forms a violet-colored product that exhibits maximum absorbance at 560 nm. yu.edu.joresearchgate.net The method demonstrated linearity over a concentration range of 1-20 µg/mL, with a molar absorptivity of 8.93x10³ l.mol⁻¹.cm⁻¹. yu.edu.jo

Another approach is based on a diazotization and coupling reaction . This method involves the diazotization of ganciclovir, which is then coupled with p-dimethylaminobenzaldehyde (DMAB). researchgate.net The resulting reaction generates a yellow-colored product in an alcohol medium, with optimal absorption at a specific wavelength. researchgate.net This method has been shown to be reproducible and can be used for the routine analysis of ganciclovir in bulk and dosage forms. researchgate.net

Additionally, an oxidative coupling reaction has been utilized for the spectrophotometric determination of ganciclovir. This method uses N-bromosuccinimide (NBS) as an oxidizing agent in an acidic solution. The unreacted NBS is then measured using methyl blue at a wavelength of 610 nm. azpharmjournal.com

Table 2: Comparison of Visible Spectrophotometric Methods for Ganciclovir Sodium

MethodReagent(s)Wavelength (λmax)Linearity RangeKey Findings
Proton Transfer ReactionQuinalizarin560 nm1-20 µg/mLForms a violet product; Average recovery of 99.02%. yu.edu.jo
Diazotization and Couplingp-dimethylaminobenzaldehyde (DMAB)Not SpecifiedNot SpecifiedGenerates a yellow-colored product. researchgate.net
Oxidative CouplingN-bromosuccinimide (NBS), Methyl Blue610 nm1-35 µg/mLIndirect method based on bleaching of methyl blue. azpharmjournal.com

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes in the active ingredient over time, free from interference from degradation products, process impurities, or other excipients.

Development and Validation of Stability-Indicating HPLC/UV Methods

Several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the determination of ganciclovir and its prodrug, valganciclovir. researchgate.netderpharmachemica.comsemanticscholar.orgijstr.org These methods are essential for the quality control of the drug substance and its formulations.

A typical stability-indicating HPLC method for ganciclovir involves the use of a C18 column. researchgate.netijstr.org For instance, one method utilized a Hypersil BDS C18 column (150mm x 4.6mm, 5µm) with a mobile phase consisting of a phosphate buffer (0.01M, pH 5.3) and acetonitrile in a 70:30 (v/v) ratio. ijstr.org The flow rate was maintained at 1.0 mL/min, and detection was carried out at 245 nm. ijstr.org Another method employed a C18 Waters column (250 mm x 4.5 mm, 5m) with a mobile phase of ACN and water (90:10 v/v) at a flow rate of 1.0 ml/min and UV detection at 252 nm. researchgate.net

Validation of these methods is performed according to ICH guidelines and typically includes parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netderpharmachemica.comijstr.org The linearity of these methods is established over a specific concentration range, with correlation coefficients close to 0.999. derpharmachemica.comijstr.org

Table 3: Exemplary Chromatographic Conditions for Stability-Indicating HPLC/UV Analysis of Ganciclovir

ParameterCondition 1Condition 2
ColumnHypersil BDS C18 (150mm x 4.6mm, 5µm) ijstr.orgWaters C18 (250 mm x 4.5 mm, 5m) researchgate.net
Mobile PhasePhosphate buffer (0.01M, pH 5.3) : Acetonitrile (70:30, v/v) ijstr.orgAcetonitrile : Water (90:10, v/v) researchgate.net
Flow Rate1.0 mL/min ijstr.org1.0 mL/min researchgate.net
Detection Wavelength245 nm ijstr.org252 nm researchgate.net
Retention TimeApproximately 5 minutes ijstr.org3.4 minutes researchgate.net

Forced Degradation Studies under Various Conditions (Acid, Base, Neutral Hydrolysis, Oxidative, Photolytic, Thermal)

Forced degradation studies are a critical component in the development of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate degradation products. pnrjournal.comhumanjournals.com This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method.

Ganciclovir and its prodrug, valganciclovir, have been subjected to forced degradation under various stress conditions as per ICH guidelines. researchgate.netresearchgate.net These conditions typically include:

Acid Hydrolysis : Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. researchgate.netresearchgate.net

Base Hydrolysis : Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures. researchgate.net

Neutral Hydrolysis : Refluxing the drug in water at elevated temperatures. researchgate.net

Oxidative Degradation : Treatment with an oxidizing agent, such as hydrogen peroxide. researchgate.net

Photolytic Degradation : Exposing the drug to UV or fluorescent light.

Thermal Degradation : Exposing the drug to dry heat. researchgate.net

Studies have shown that ganciclovir undergoes degradation under acidic and basic conditions when heated. For example, refluxing with 0.1 N HCl or 0.1 N NaOH for 6 hours at 70°C resulted in the formation of degradation products that were well-resolved from the parent drug peak in the chromatogram. researchgate.net Valganciclovir has been reported to be labile under acidic and photo-acidic conditions, while remaining stable under other stress conditions. researchgate.net

Table 4: Summary of Forced Degradation Studies on Ganciclovir

Stress ConditionReagent/ConditionDuration & TemperatureObservation
Acid Hydrolysis0.1 N HCl6 hours at 70°CDegradation observed, with a distinct degradant peak. researchgate.net
Base Hydrolysis0.1 N NaOH6 hours at 70°CDegradation observed, with a distinct degradant peak. researchgate.net
Neutral HydrolysisWater6 hours at 70°CNo significant degradation reported in one study. researchgate.net
Oxidative DegradationHydrogen Peroxide72 hours at room temperatureDegradation reported. researchgate.net
Thermal DegradationDry HeatNot specifiedGanciclovir was subjected to thermal stress. researchgate.net
Photolytic DegradationUV/Fluorescent Light72 hours at room temperatureDegradation reported. researchgate.net

Cellular Pharmacokinetics and Transport in Vitro Studies

Cellular Uptake Mechanisms in Specific Cell Lines

The entry of ganciclovir (B1264) into cells is a critical first step for its antiviral activity. In vitro studies using various cell lines have elucidated that the primary mechanism of uptake is passive diffusion patsnap.com. However, the efficiency of this process and the subsequent intracellular accumulation are influenced by cell type, infection status, and the involvement of cellular transporters.

In the context of retinal uptake, the human retinal pigment epithelial cell line ARPE-19 is a widely used model. Studies on these cells indicate that the cellular penetration of ganciclovir can be suboptimal due to its hydrophilic nature. To overcome this, research has focused on lipophilic prodrugs of ganciclovir, which demonstrate improved permeation across cell membranes nih.gov.

Cancer cell lines have been instrumental in studying the role of efflux transporters on ganciclovir accumulation. In human breast cancer cell lines like MCF-7, the uptake and retention of ganciclovir are significantly modulated by the expression levels of efflux pumps. For instance, the cellular accumulation of ganciclovir in MCF-7 cells is limited by the activity of the Breast Cancer Resistance Protein (BCRP) nih.gov. Studies have shown that inhibiting this transporter leads to a significant increase in intracellular ganciclovir levels nih.gov. Furthermore, research indicates that ganciclovir uptake is notably more efficient in cytomegalovirus (CMV)-infected cells compared to uninfected cells, which is primarily due to its subsequent intracellular metabolic trapping mdpi.comnih.gov.

Role of Membrane Transporters in Ganciclovir and Prodrug Transport

While passive diffusion contributes to ganciclovir's entry into cells, several membrane transporters from the Solute Carrier (SLC) superfamily have been identified to facilitate its transport, playing a key role in its disposition.

Organic Anion and Cation Transporters: Human Organic Anion Transporter 1 (hOAT1) and Human Organic Cation Transporter 1 (hOCT1) have been shown to mediate the transport of ganciclovir nih.govmdpi.com. In vitro studies using cells expressing these transporters demonstrated time- and concentration-dependent uptake of the drug nih.gov. The affinity of ganciclovir for these transporters has been quantified, with Kₘ values of 895.5 µM for hOAT1 and 516.2 µM for hOCT1 nih.gov. Other transporters such as OAT2 are also implicated mdpi.com.

Multidrug and Toxin Extrusion Proteins (MATEs): MATE proteins, which function as efflux transporters, are also involved in the disposition of ganciclovir. Specifically, MATE1 and MATE2-K are recognized as transporters of the drug, contributing to its excretion from cells mdpi.comnih.govnih.gov.

Prodrug Transporters: A key strategy to improve the low oral bioavailability of ganciclovir has been the development of prodrugs that target specific transporters. Valganciclovir, the L-valyl ester of ganciclovir, is a substrate for the peptide transporters PEPT1 and PEPT2 nih.govsolvobiotech.com. This interaction, which ganciclovir itself does not share, allows valganciclovir to be actively absorbed in the intestine, leading to significantly higher bioavailability nih.gov. Similarly, a biotin-conjugated prodrug of ganciclovir has been developed to target the Sodium-Dependent Multivitamin Transporter (SMVT) for enhanced delivery to the retina arvojournals.org. In vivo studies showed that the retinal uptake of this biotin-ganciclovir conjugate was significantly inhibited by the presence of free biotin, confirming the involvement of the SMVT system arvojournals.org.

Membrane Transporters Involved in Ganciclovir and Prodrug Transport
Transporter FamilySpecific TransporterSubstrateRoleReference
Organic Anion/Cation Transporters (OATs/OCTs)hOAT1 (SLC22A6)GanciclovirUptake (Kₘ = 895.5 µM) nih.gov
hOCT1 (SLC22A1)GanciclovirUptake (Kₘ = 516.2 µM) nih.gov
Multidrug and Toxin Extrusion (MATE)MATE1 (SLC47A1)GanciclovirEfflux mdpi.comnih.gov
MATE2-K (SLC47A2)GanciclovirEfflux mdpi.com
Peptide Transporters (POT)PEPT1 (SLC15A1)ValganciclovirUptake/Absorption nih.govsolvobiotech.com
PEPT2 (SLC15A2)ValganciclovirUptake/Reabsorption nih.govnih.gov
Sodium-Dependent Multivitamin Transporter (SMVT)SMVT (SLC5A6)Biotin-Ganciclovir (Prodrug)Targeted Uptake arvojournals.org

Intracellular Metabolism and Retention of Phosphorylated Ganciclovir in Infected Versus Uninfected Cells

Ganciclovir is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect nih.gov. This metabolic activation is highly specific to virus-infected cells, leading to a significant accumulation and retention of the active metabolite in these target cells.

The activation process occurs in three steps:

Monophosphorylation: Ganciclovir is first converted to ganciclovir-monophosphate. This initial, rate-limiting step is efficiently catalyzed by a virus-encoded protein kinase, the UL97 gene product in human cytomegalovirus (HCMV)-infected cells patsnap.commdpi.com. This viral enzyme ensures that ganciclovir is preferentially activated in infected cells patsnap.com.

Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to ganciclovir-diphosphate mdpi.com.

Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active ganciclovir-triphosphate patsnap.commdpi.com.

This selective activation mechanism results in concentrations of ganciclovir-triphosphate that are up to 10-fold greater in HCMV-infected cells compared to uninfected cells mdpi.com. Studies have quantified the maximum level of ganciclovir-triphosphate in HCMV-infected cells to be approximately 43.7 ± 0.4 pmol per million cells nih.gov. In contrast, uninfected cells show minimal to no formation of the triphosphate metabolite nih.gov. One study involving murine cytomegalovirus (MCMV), however, found that the extent of metabolism to the triphosphate form was similar in uninfected and infected cells, suggesting that resistance in that specific model was not linked to altered phosphorylation nih.gov.

The phosphorylated metabolites, particularly ganciclovir-triphosphate, are retained within the infected cell for extended periods. The long intracellular half-life of ganciclovir-triphosphate contributes significantly to the sustained antiviral activity of the drug nih.gov.

Intracellular Metabolism of Ganciclovir
Metabolic StepMetabolitePrimary Enzyme(s)Efficiency in Infected vs. Uninfected CellsReference
MonophosphorylationGanciclovir-monophosphateViral UL97 Kinase (in CMV-infected cells)Highly efficient in infected cells; very low in uninfected cells. patsnap.commdpi.com
DiphosphorylationGanciclovir-diphosphateCellular Guanylate KinaseOccurs in both, but dependent on the initial monophosphorylation step. mdpi.com
TriphosphorylationGanciclovir-triphosphate (Active form)Cellular KinasesAccumulates to high levels (e.g., ~44 pmol/10⁶ cells) in infected cells; negligible in uninfected cells. mdpi.comnih.gov

Interaction with Efflux Transporters and Implications for Cellular Accumulation

The intracellular concentration of ganciclovir and its phosphorylated metabolites is not only governed by uptake and metabolic activation but also by active removal from the cell by efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily. These transporters can limit the cellular accumulation and therapeutic efficacy of ganciclovir, particularly in the context of cancer gene therapy researchgate.net.

Breast Cancer Resistance Protein (BCRP/ABCG2): In vitro studies have identified ganciclovir as a substrate for BCRP nih.govresearchgate.net. In human breast cancer cell lines (MCF-7), which have high BCRP expression, the cellular accumulation of ganciclovir was found to be significantly lower compared to cells with less BCRP activity. The addition of a BCRP-selective inhibitor, Fumitremorgin C, markedly increased the intracellular concentration of ganciclovir, confirming that BCRP actively effluxes the drug nih.gov. Research suggests that ganciclovir interacts more effectively with BCRP than with Multidrug Resistance Proteins (MRPs) in these cells researchgate.net.

Multidrug Resistance Proteins (MRPs): Several MRPs are also implicated in ganciclovir efflux. Specifically, MRP4 has been shown to transport ganciclovir and its metabolites, and overexpression of MRP4 can lead to resistance researchgate.net. Inhibition of MRPs with agents like MK-571 has been shown to increase the brain penetration of ganciclovir in animal models, suggesting a role for these transporters in limiting drug distribution researchgate.net.

P-glycoprotein (P-gp/ABCB1): P-gp has also been identified as an efflux transporter for ganciclovir, particularly at the blood-brain barrier. Co-administration of a P-gp inhibitor was found to significantly increase the brain-to-plasma concentration ratio of ganciclovir researchgate.net.

The activity of these efflux transporters represents a significant mechanism of resistance to therapies involving ganciclovir, as they reduce the intracellular drug accumulation required for its therapeutic effect.

Interaction of Ganciclovir with Efflux Transporters
Efflux TransporterCell Line/ModelEffect on GanciclovirImpact of InhibitorReference
BCRP (ABCG2)MCF-7 (Breast Cancer)Reduces cellular accumulation.Inhibition with Fumitremorgin C significantly increases accumulation. nih.gov
MRP4 (ABCC4)In vivo (Rat BBB)Mediates efflux.Inhibition with MK-571 increases brain penetration. researchgate.net
P-gp (ABCB1)In vivo (Rat BBB)Mediates efflux at the blood-brain barrier.Inhibition with Tariquidar increases brain penetration. researchgate.net

Molecular Interactions with Host Enzymes and Cellular Processes

Interactions with Host Cellular Kinases for Triphosphate Formation

The antiviral efficacy of ganciclovir (B1264) is contingent upon its conversion to the active triphosphate form, a multi-step process initiated in virus-infected cells and completed by host cellular kinases. nih.gov In cells infected with cytomegalovirus (CMV), the initial phosphorylation of ganciclovir to ganciclovir monophosphate is catalyzed by the viral-encoded protein kinase UL97. patsnap.compatsnap.com This crucial first step ensures the preferential activation of the drug in infected cells, thereby contributing to its selective toxicity. patsnap.com

Following the initial virus-specific phosphorylation, host cellular enzymes catalyze the subsequent phosphorylation events. Guanylate kinase, a host enzyme, converts ganciclovir monophosphate to ganciclovir diphosphate. nih.govnih.gov Subsequently, various cellular kinases, including phosphoglycerate kinase, complete the process by converting the diphosphate to the active ganciclovir triphosphate. nih.govnih.govwikipedia.org This reliance on host cellular kinases for the final two phosphorylation steps highlights a critical interaction between the drug and the host's metabolic pathways. The accumulation of ganciclovir triphosphate is significantly higher in CMV-infected cells compared to uninfected cells, a key factor in its therapeutic index. nih.gov

Table 1: Key Enzymes in Ganciclovir Triphosphate Formation

Step Conversion Catalyzing Enzyme(s) Source of Enzyme
1 Ganciclovir → Ganciclovir Monophosphate Viral Protein Kinase (e.g., UL97 for CMV) Virus
2 Ganciclovir Monophosphate → Ganciclovir Diphosphate Guanylate Kinase Host Cell

Differential Inhibition of Host Cellular DNA Polymerases

The primary mechanism of action of ganciclovir triphosphate is the inhibition of viral DNA synthesis. nih.gov It achieves this by acting as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain by viral DNA polymerase. patsnap.comoup.com Once incorporated, ganciclovir triphosphate leads to the termination of DNA chain elongation, effectively halting viral replication. patsnap.comnih.gov

A critical aspect of ganciclovir's molecular interaction profile is its differential inhibitory effect on viral versus host cellular DNA polymerases. Ganciclovir triphosphate inhibits viral DNA polymerases much more effectively than it does host cellular DNA polymerases, such as DNA polymerase α. drugbank.comoup.com This selectivity is a cornerstone of its therapeutic utility, as it minimizes disruption of the host cell's own DNA replication processes. patsnap.com The weaker inhibition of cellular DNA polymerases contributes to the drug's relatively favorable safety profile at therapeutic concentrations, although some level of interaction with host polymerases does occur and can contribute to toxicity in rapidly dividing cells. patsnap.comnih.gov

Investigation of Atypical Anti-Inflammatory Activities and Associated Molecular Pathways (e.g., cGAS-STING pathways in Macrophages)

Beyond its established antiviral role, recent studies have uncovered atypical anti-inflammatory properties of ganciclovir, potentially mediated through its interaction with specific host immune pathways. One such pathway is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune response to cytosolic DNA. frontiersin.orgnih.gov

Research has demonstrated that ganciclovir can inhibit the cGAS-STING pathway in macrophages. frontiersin.orgnih.gov In a mouse model of ulcerative colitis, low-dose ganciclovir was found to ameliorate the condition by inhibiting STING signaling in colonic macrophages. frontiersin.org This effect was absent in STING-deficient mice, indicating that the therapeutic benefit was directly linked to the inhibition of this pathway. frontiersin.org The cGAS-STING pathway is known to regulate macrophage polarization, a critical process in inflammation and tissue repair. frontiersin.org By inhibiting this pathway, ganciclovir may modulate the inflammatory response, suggesting a novel mechanism of action with potential therapeutic implications beyond its antiviral applications. frontiersin.orgnih.gov

Table 2: Ganciclovir's Effect on the cGAS-STING Pathway in Macrophages

Cell Type Pathway Effect of Ganciclovir Observed Outcome

Effects on Specific Host Cell Proliferation in Vitro (e.g., Müller Glia-Derived Progenitors)

Ganciclovir's impact on cellular proliferation extends to specific host cell types, as demonstrated by in vitro studies. One notable example is its effect on Müller glia-derived progenitor cells (MGPCs) in the regenerating retina of zebrafish. nih.gov Müller glia are critical for retinal regeneration, and their proliferation is a key step in this process.

Studies have shown that ganciclovir potently inhibits the proliferation of MGPCs in a dose-dependent manner. nih.gov This inhibition is thought to occur through a p53-p21cip1–dependent pathway, leading to cell cycle arrest. nih.gov Interestingly, while ganciclovir treatment significantly reduced the number of proliferating MGPCs, it did not affect the initial dedifferentiation of Müller glia. nih.gov This specific inhibitory effect on the proliferative stage of these progenitor cells highlights a targeted interaction with the host's cellular machinery involved in tissue regeneration. nih.govnih.gov

Modulation of Microglial Activation and Proliferation in Neuroinflammation Models

Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation. nih.gov The potential for ganciclovir to modulate microglial activity has been a subject of investigation, with some studies suggesting a potent inhibitory effect on their proliferation.

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), ganciclovir was found to inhibit the proliferation of activated microglia. nih.govnih.govmsdiscovery.org This effect was associated with a significant reduction in disease severity and T-lymphocyte infiltration into the CNS. nih.govnih.gov The mechanism appears to be independent of the viral thymidine kinase, suggesting a direct interaction with microglial cellular processes. nih.gov However, it is important to note that other studies have reported conflicting findings, with some research indicating that ganciclovir does not inhibit microglial activation and proliferation in other murine CNS models. twincore.deresearchgate.net These discrepancies suggest that the modulatory effects of ganciclovir on microglia may be context-dependent and vary across different models of neuroinflammation.

Interaction with Host Efflux Transporters and Potential for Modulating Co-Administered Drug Effects (e.g., Methotrexate)

Ganciclovir's interaction with host efflux transporters, particularly those of the ATP-binding cassette (ABC) family, can influence its own cellular concentration and has the potential to affect the pharmacokinetics of co-administered drugs. nih.govnih.gov One such transporter is the breast cancer resistance protein (BCRP), also known as ABCG2. nih.gov

Studies have shown that ganciclovir can interact with BCRP. nih.govnih.gov This interaction can lead to the inhibition of the efflux of other drugs that are substrates of this transporter. For instance, in human breast cancer cells, ganciclovir was found to enhance the cellular accumulation of methotrexate, a known BCRP substrate. nih.govnih.gov This increased intracellular concentration of methotrexate resulted in enhanced apoptotic effects. nih.gov This finding suggests that ganciclovir, by inhibiting BCRP-mediated efflux, can modulate the therapeutic effects of co-administered drugs, a consideration of significant clinical importance. nih.govnih.gov Additionally, multidrug-resistance protein 4 (MRP4) has been implicated in the efflux of ganciclovir and its metabolites. nih.gov

Table 3: Mentioned Compound Names

Compound Name
Ganciclovir sodium
Ganciclovir
Ganciclovir monophosphate
Ganciclovir diphosphate
Ganciclovir triphosphate
2'-deoxyguanosine
Deoxyguanosine triphosphate

Computational and Structural Biology Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between Ganciclovir (B1264) and its viral protein targets.

Viral DNA Polymerase: The primary target of Ganciclovir is the viral DNA polymerase. In its active triphosphate form, Ganciclovir acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), leading to its incorporation into the growing viral DNA chain and subsequent chain termination. patsnap.comnih.gov Docking studies have been employed to investigate the binding affinity of phosphorylated Ganciclovir to the viral DNA polymerase, such as the UL54 protein of Human Cytomegalovirus (HCMV).

One computational study investigated the impact of specific mutations in the HCMV UL54 polymerase on Ganciclovir binding. nih.gov By creating a homology model of the UL54 protein, researchers performed docking simulations with Ganciclovir triphosphate. The study calculated the binding free energy and the inhibitory constant (Ki) for both the wild-type (WT) polymerase and a drug-resistant mutant. The results showed that the mutations altered the binding affinity of Ganciclovir, providing a molecular basis for the observed resistance. nih.gov For the wild-type UL54, the binding free energy with Ganciclovir was calculated to be -1.67 kcal/mol, with an inhibitory constant of 59.67 mM. In contrast, a resistant mutant exhibited a binding energy of -0.88 kcal/mol and a Ki of 226.71 mM, indicating a weaker interaction. nih.gov

Viral Proteases like Mpro: In the context of exploring broader antiviral applications, Ganciclovir has also been studied as a potential inhibitor of other viral enzymes. For instance, in silico molecular docking studies were conducted to evaluate the interaction of Ganciclovir with the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. researchgate.net These simulations predicted the binding energy and identified the specific amino acid residues involved in the interaction. One such study reported a binding energy of -5.1 kcal/mol for Ganciclovir docked into the active site of the SARS-CoV-2 Mpro (PDB ID: 6Y2F). The interaction was stabilized by hydrogen bonds with residues such as Gly143, Ser144, Cys145, Phe140, and Glu166. researchgate.net

Target ProteinLigandDocking Software/MethodBinding Energy (kcal/mol)Interacting ResiduesReference
HCMV DNA Polymerase (UL54 WT)Ganciclovir TriphosphateNot Specified-1.67Ser913 nih.gov
HCMV DNA Polymerase (UL54 Mutant)Ganciclovir TriphosphateNot Specified-0.88Not Specified nih.gov
SARS-CoV-2 Mpro (6Y2F)GanciclovirNot Specified-5.1Gly143, Ser144, Cys145, Phe140, Glu166, Leu141 researchgate.net

Density Functional Theory (DFT) Calculations for Understanding Chemical Structure and Electron Density

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like Ganciclovir, providing insights into their reactivity, stability, and electronic properties.

DFT calculations have been used to optimize the ground-state geometry of Ganciclovir and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Studies have reported a HOMO-LUMO gap for Ganciclovir of approximately 4.585 eV, which is comparable to that of other bioactive molecules. nih.gov

These calculations provide a wealth of information about electronic properties and descriptors that can help predict the bioactivity of the molecule. nih.gov For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic or nucleophilic attack and for forming intermolecular interactions like hydrogen bonds. nih.gov Furthermore, DFT has been used to simulate the infrared spectrum of Ganciclovir, which, when compared to experimental data, helps to confirm vibrational assignments and understand the effects of intermolecular interactions, such as those in co-crystals. nih.gov

Computational MethodProperty CalculatedValueSignificanceReference
DFT (B3LYP/6-311++G(d,p))HOMO-LUMO Energy Gap4.585 eVIndicates significant reactivity and adaptability nih.gov
DFTElectronegativity-0.12692Relates to the ability to attract electrons nih.gov
DFTChemical SoftnessHighReflects high reactivity and adaptability nih.gov

Structural Analysis of Viral Protein Complexes

The crystal structure of the Herpes Simplex Virus type 1 (HSV-1) DNA polymerase has been solved, providing a template for modeling other herpesvirus polymerases, including that of HCMV (UL54). rcsb.org These structures reveal the classic right-hand shape with palm, fingers, and thumb domains that coordinate DNA binding and catalysis. nih.gov

Structural studies of drug-resistant mutants have been particularly informative. Mutations in the HCMV UL54 gene can confer resistance to Ganciclovir. uw.edu Homology modeling based on known polymerase structures has been used to map the locations of these mutations. nih.gov These analyses suggest that many resistance mutations are not located directly in the catalytic site but rather in regions that can allosterically affect the protein's conformation and flexibility. nih.gov This change in dynamics can subtly alter the binding pocket, reducing the affinity for Ganciclovir triphosphate without completely abolishing the polymerase's natural function. For example, after incorporation of Ganciclovir, the wild-type polymerase is stalled after adding one more nucleotide; however, certain resistant mutants can overcome this termination and continue DNA synthesis. nih.govnih.gov This is thought to be due to subtle structural changes in the polymerase that alter its interaction with the Ganciclovir-terminated primer-template. nih.gov

Computational Studies on Conformational Polymorphism and Solid-State Behavior

Ganciclovir is known to exist in different crystalline forms, a phenomenon known as polymorphism. These different solid-state forms, or polymorphs, can have distinct physicochemical properties. Computational studies have been vital in understanding the conformational polymorphism of Ganciclovir.

Ganciclovir has two known anhydrous polymorphs, Form I and Form II. colorado.edu Form I is the thermodynamically more stable form, while Form II is metastable. colorado.edu Computational studies have provided a deep understanding of the structural differences between these two forms at the molecular level. patsnap.comnih.gov

In the crystalline state, Ganciclovir exists as two inversion-related conformers in Form I, whereas it exists as a single chiral conformer in Form II. colorado.edu The primary difference lies in their network of intermolecular interactions, particularly hydrogen bonds. In Form I, the hydrogen bonds are exclusively intermolecular. In contrast, Form II features both inter- and intramolecular hydrogen bonds, which accounts for the different molecular conformations observed in the two polymorphs. colorado.edu

Computational tools such as full interaction maps and Hirshfeld surface analysis have been used to expose the differences in the nature and strength of these intermolecular contacts. patsnap.comnih.gov Energy framework calculations have demonstrated that the more extensive network of supramolecular contacts in Form I leads to a higher level of compactness and a lower enthalpy compared to Form II, explaining its greater thermodynamic stability. patsnap.comnih.gov These computational approaches are crucial for predicting and understanding the solid-state behavior of pharmaceutical compounds like Ganciclovir, which is essential for drug development and formulation. patsnap.com

PolymorphKey Structural FeatureHydrogen BondingRelative StabilityReference
Form IContains two inversion-related conformersExclusively intermolecularMore stable (lower enthalpy) patsnap.comnih.govcolorado.edu
Form IIContains a single chiral conformerBoth inter- and intramolecularMetastable colorado.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis for Nucleoside Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

QSAR studies have been performed on nucleoside analogs, including derivatives of Ganciclovir, to explore their potential antiviral activity against various targets. One study focused on developing a QSAR model to predict the anti-HIV-1 activity for a series of Acyclovir and Ganciclovir analogs. whiterose.ac.ukresearchgate.net

In this study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated. These descriptors can include topological indices, electronic properties, and steric parameters. Using multilinear regression analysis, a mathematical model was built to correlate these descriptors with the anti-HIV-1 activity, expressed as the effective concentration (EC50). researchgate.net The resulting QSAR model was validated using statistical methods like cross-validation to ensure its predictive capability. researchgate.net The study concluded that the presence of the Ganciclovir side chain in certain heterocyclic series appeared to increase the antiviral effect, providing a rationale for the design of new, potentially more potent anti-HIV-1 agents. whiterose.ac.ukresearchgate.net Such models are valuable tools in medicinal chemistry for prioritizing the synthesis and testing of new drug candidates.

Novel Delivery Systems in Vitro and Preclinical Research

Ocular Drug Delivery Systems

The unique anatomy and physiology of the eye present significant challenges for drug delivery, often resulting in low drug absorption and rapid clearance. nih.gov Novel ocular delivery systems for ganciclovir (B1264) are being investigated to prolong drug retention and improve therapeutic outcomes for viral infections like cytomegalovirus (CMV) retinitis. nih.gov

In-situ gel formulations represent a promising strategy for ocular drug delivery. These systems are administered as liquids and undergo a phase transition to a gel upon contact with the physiological environment of the eye, triggered by factors such as temperature or pH. nih.gov This transformation increases the residence time of the drug on the ocular surface, allowing for sustained release and reducing the frequency of administration. nih.gov

One area of research has focused on thermoresponsive in-situ gels. A study utilizing a 3² full factorial design investigated formulations composed of Poloxamer 407, a thermosensitive polymer, and Hydroxypropyl Methylcellulose (HPMC E-50 LV). nih.gov Poloxamer 407 transitions from a solution at room temperature to a gel at physiological eye temperatures (35–37 °C), which enhances drug retention. nih.gov The optimized formulation, containing 15% w/v Poloxamer 407 and 1% w/v HPMC E-50 LV, demonstrated a gelation temperature of 39.0 °C and a viscosity of 64.81 cPs. nih.gov This formulation exhibited sustained release of ganciclovir for over 12 hours and showed superior permeability compared to a commercial formulation. nih.gov Ocular toxicity studies in a rabbit model confirmed the formulation was non-irritating and well-tolerated. nih.gov

Table 1: Optimized In-Situ Gel Formulation Properties

Parameter Value
Poloxamer 407 Conc. 15% w/v
HPMC E-50 LV Conc. 1% w/v
Viscosity 64.81 cPs
Gelation Temperature 39.0 °C
Gelation Time 183 s
Sustained Release > 12 hours

Ganciclovir's relatively low partition coefficient contributes to its poor ocular bioavailability. google.com To address this, researchers have synthesized lipophilic acyl ester prodrugs of ganciclovir to improve its uptake into ocular tissues. google.com By increasing the lipophilicity of the drug, its ability to permeate the lipid-rich cell membranes of the cornea can be enhanced.

In vitro permeability studies using isolated rabbit corneal membranes have been conducted with a series of aliphatic mono-acyl ester prodrugs of ganciclovir. google.com As the carbon chain length of the ester was increased, the prodrugs showed a progressive decrease in aqueous solubility and a corresponding increase in their partition coefficient (Log P). google.com Permeation studies revealed that these prodrugs crossed the cornea both as the intact ester and as hydrolyzed ganciclovir. google.com A significant finding was that corneal permeability coefficients increased with greater lipophilicity for mono-ester prodrugs with more than three carbon atoms in the side chain. google.com The valerate ester of ganciclovir, in particular, demonstrated the highest permeability, showing an approximately 6-fold increase compared to the parent ganciclovir. google.com This research indicates that an ideal prodrug possesses both enhanced partitioning characteristics and high susceptibility to enzymatic hydrolysis within the cornea. google.com

Table 2: Corneal Permeability of Ganciclovir and its Valerate Ester Prodrug

Compound Permeability Coefficient (cm sec⁻¹) Fold Increase
Ganciclovir 3.82 ± 0.19 x 10⁻⁶ 1.0
Ganciclovir Valerate Ester 23.70 ± 1.36 x 10⁻⁶ ~6.2

Intraocular implants offer a method for long-term, sustained release of ganciclovir directly into the vitreous humor, bypassing many of the barriers to ocular drug delivery. Both non-biodegradable and biodegradable implants have been developed.

A well-known non-biodegradable implant is Vitrasert®, which is made of ethylene-vinyl acetate (EVA) coated with polyvinyl alcohol (PVA). researchgate.net This device was the first implantable intravitreal device and provides sustained release of ganciclovir for the treatment of cytomegalovirus retinitis. researchgate.net While effective, non-biodegradable implants require surgical procedures for both implantation and removal. researchgate.net

Biodegradable implants offer the advantage of not requiring a second surgery for removal. researchgate.net Research in this area has explored the use of polymers such as poly(D,L-lactide-co-glycolide) (PLGA). bepls.com However, some PLGA-based implants have shown issues like a "second burst" of drug release in the later stages. ajphr.com To address this, studies have investigated blending different molecular weights of poly(D,L-lactide) (PLA). ajphr.com In one study, implants were created by blending PLA with a molecular weight of 70,000 (PLA-70000) and PLA with a molecular weight of 5,000 (PLA-5000). ajphr.com An implant with an 80/20 blend of PLA-70000 to PLA-5000 successfully prevented the second burst and provided a near zero-order release profile following an initial burst. ajphr.com When implanted in rabbit eyes, this formulation maintained effective vitreous concentrations of ganciclovir for 6 months without a significant burst release. ajphr.com

Buccal Drug Delivery Systems for Increased Residence Time and Bioavailability

The buccal mucosa, with its rich blood supply and avoidance of first-pass metabolism, is an attractive site for systemic drug delivery. irjpms.com Mucoadhesive formulations are designed to adhere to the buccal mucosa, thereby increasing the residence time of the drug and allowing for improved absorption. researchgate.net

Research has been conducted on a mucoadhesive in-situ gel of ganciclovir for buccal delivery. irjpms.com These gels are designed to be viscous and prolong the residence time on the oral mucosa, which can lead to improved absorption and sustained release. irjpms.com Another approach involves the formulation of mucoadhesive buccal tablets. researchgate.net In one study, buccal tablets of ganciclovir were prepared using various polymers, including Carbopol 934, HPMC K15, Chitosan, and Guar gum. researchgate.net The goal of these formulations is to increase the contact time between the drug-containing polymer and the mucous surface, which is expected to enhance the bioavailability of ganciclovir. researchgate.net

Nanoparticle Formulations (e.g., Albumin Nanoparticles) for Enhanced Drug Efficacy

Nanoparticles are being explored as carriers to improve the therapeutic efficacy of ganciclovir. Albumin nanoparticles, in particular, have been studied for their potential to enhance the antiviral activity of ganciclovir while potentially reducing its toxicity. irjpms.comnih.gov

In one study, two methods of preparing ganciclovir-loaded albumin nanoparticles were compared: adsorbing the drug onto preformed nanoparticles (Np A) and incubating the drug with the albumin solution before nanoparticle formation (Np B). irjpms.comnih.gov The antiviral efficacy was then tested in human fibroblast cell lines. irjpms.comnih.gov The results showed that the Np A formulation was the most active, significantly improving the uptake of the drug by the cells. irjpms.comnih.gov In contrast, the efficacy of the Np B formulation was similar to that of conventional ganciclovir therapy, with a similar level of drug internalization. irjpms.comnih.gov Interestingly, the Np B formulation did show a decrease in the cytotoxicity of the free drug in non-infected cells. irjpms.comnih.gov The in vitro release profile of albumin nanoparticles has been shown to have a biphasic pattern, with an initial rapid release followed by a sustained release over several days. wisdomlib.org

In Vitro Cassette Dosing for High-Throughput Screening of Prodrug Properties

The development of prodrugs is a key strategy for improving the biopharmaceutical properties of drugs like ganciclovir. However, the preclinical screening of a large number of prodrug candidates can be resource-intensive. In vitro cassette dosing offers a high-throughput method for rapidly screening the properties of multiple compounds simultaneously.

A study utilized this approach to screen 18 novel ganciclovir prodrugs for their hydrolysis and bioconversion in ocular tissues. The hydrolysis of these prodrugs was evaluated in porcine vitreous and retinal pigment epithelium (RPE) homogenates. The cassette dosing method proved effective for rapid screening, revealing a wide range of hydrolysis rates among the different prodrugs. Generally, hydrolysis was faster in the RPE than in the vitreous. The study also found correlations between the chemical structure of the prodrugs and their stability; for instance, prodrugs with long carbon chains and disubstitution were more labile in tissue homogenates, while those with branched carbon chains or aromatic groups were more stable. Five of the prodrugs were then assayed individually and were all shown to convert to the active ganciclovir in the RPE, validating the results from the cassette dosing experiment.

Gene Therapy Applications and Research

Herpes Simplex Virus Thymidine Kinase (HSV-TK)/Ganciclovir (B1264) (GCV) Suicide Gene Therapy System

The most extensively studied suicide gene therapy system involves the thymidine kinase gene from the Herpes Simplex Virus (HSV-TK) in combination with ganciclovir (GCV). mdpi.comnih.gov This strategy is designed to selectively eliminate target cells, primarily cancer cells, by rendering them susceptible to ganciclovir. uef.fi The introduction of the HSV-TK gene into tumor cells confers sensitivity to the antiviral drug. nih.gov

The core of the HSV-TK/GCV system lies in the differential substrate specificity of the viral thymidine kinase compared to its mammalian counterparts. mdpi.com Ganciclovir is a nucleoside analog that is poorly phosphorylated by mammalian cellular kinases. However, in cells genetically modified to express HSV-TK, the viral enzyme efficiently phosphorylates ganciclovir into ganciclovir monophosphate (GCV-MP). nih.govaacrjournals.org

Cellular kinases then further phosphorylate GCV-MP to ganciclovir diphosphate (GCV-DP) and subsequently to the active cytotoxic form, ganciclovir triphosphate (GCV-TP). mdpi.comaacrjournals.orgaacrjournals.org GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase. frontiersin.org Its incorporation into the replicating DNA of dividing cells leads to chain termination and single-strand breaks, ultimately triggering apoptosis and cell death. nih.govpnas.org This mechanism ensures that the cytotoxic effect is primarily confined to the HSV-TK-expressing cells that are actively dividing. frontiersin.org

Table 1: Phosphorylation of Ganciclovir

Step Enzyme Product Cytotoxicity
Ganciclovir -> Ganciclovir monophosphate Herpes Simplex Virus Thymidine Kinase (HSV-TK) GCV-MP Low
Ganciclovir monophosphate -> Ganciclovir diphosphate Cellular kinases GCV-DP Intermediate

The HSV-TK/GCV system has been investigated as a therapeutic strategy for a variety of cancers. One of the most prominent areas of research has been in the treatment of malignant brain tumors, such as glioblastoma multiforme. um.esnih.gov Clinical trials have explored the safety and efficacy of this approach in patients with glioma. lih.lu

The application of this suicide gene therapy has also been studied in other malignancies, including:

Non-Small Cell Lung Cancer: Experimental studies have demonstrated the potential of this system in models of non-small-cell lung cancer. nih.gov

Gastrointestinal Cancers: Research has been conducted on the effectiveness of HSV-TK/GCV therapy in various gastrointestinal tumors, including pancreatic cancer, which is known for its resistance to conventional therapies. nih.govnih.gov The system has also been evaluated in colorectal tumor cell lines. um.es

A critical phenomenon that significantly enhances the therapeutic potential of the HSV-TK/GCV system is the "bystander effect". nih.gov This effect describes the ability of HSV-TK-expressing tumor cells (transduced cells) to kill neighboring, unmodified tumor cells upon administration of ganciclovir. aacrjournals.orgrug.nl This is particularly important because current gene delivery methods often result in a low percentage of successfully transduced cells within a tumor. nih.gov

The primary mechanism underlying the bystander effect is the transfer of the toxic ganciclovir triphosphate from the HSV-TK-positive cells to adjacent HSV-TK-negative cells. nih.gov This intercellular transfer is largely mediated by gap junctions, which are channels that connect the cytoplasm of adjacent cells, allowing the passage of small molecules. aacrjournals.orgnih.gov The transfer of phosphorylated GCV metabolites induces cytotoxicity and apoptosis in the neighboring non-transduced cells, thereby amplifying the anti-tumor effect. mdpi.com Studies have shown that significant levels of GCV-TP can accumulate in bystander cells. nih.gov The extent of the bystander effect can be influenced by the level of gap junctional intercellular communication (GJIC) within the tumor. aacrjournals.org

Despite its promise, resistance to HSV-TK/GCV therapy can emerge. A primary mechanism of resistance is the loss of a functional HSV-TK protein in the transduced tumor cells. nih.gov This can occur through several molecular events:

Gene Deletion: Studies in gastrointestinal tumor cell lines have shown that resistance can arise from the partial or complete deletion of the HSV-TK gene from the retroviral vector used for transduction. nih.gov

Cryptic Splicing: Another identified mechanism involves the presence of cryptic splice donor and acceptor sites within the HSV-TK gene sequence. This leads to the production of a truncated, non-functional messenger RNA (mRNA) and, consequently, a non-functional TK protein. nih.govashpublications.orgresearchgate.net This has been observed in human T lymphocytes transduced with retroviral vectors containing the HSV-TK gene. nih.govashpublications.org

The emergence of such resistant cells can limit the long-term efficacy of the therapy, as these cells will no longer be susceptible to ganciclovir. nih.gov

Future Research Directions and Advancements in Nucleoside Analog Antivirals

Development of Next-Generation Nucleoside Analogs with Enhanced Properties

The quest for superior antiviral agents has led to the development of next-generation nucleoside analogs that aim to overcome the limitations of existing drugs like ganciclovir (B1264). A significant advancement in this area is the introduction of drugs with alternative mechanisms of action, which are effective against ganciclovir-resistant CMV strains.

Maribavir , a benzimidazole riboside, represents a novel class of anti-CMV agents. Unlike ganciclovir, which targets the viral DNA polymerase, maribavir inhibits the UL97 protein kinase, an enzyme crucial for viral DNA replication, encapsidation, and nuclear egress. asm.orgnih.gov This different mechanism of action makes it a valuable option for treating infections that are refractory to traditional therapies. nih.govdrugbank.com Clinical trials have demonstrated maribavir's efficacy in clearing CMV viremia in transplant recipients with resistant infections. researchgate.net

Letermovir is another innovative antiviral that inhibits the CMV terminase complex, a viral component not present in human cells, which contributes to its reduced toxicity. frontiersin.org Approved for CMV prophylaxis in hematopoietic stem cell transplant recipients, letermovir has shown a significant reduction in the incidence of CMV infection in high-risk patients. frontiersin.orgnih.gov

Brincidofovir , an orally bioavailable lipid conjugate of cidofovir, has demonstrated broad-spectrum activity against double-stranded DNA viruses, including CMV. nih.gov While a Phase 3 trial for CMV prophylaxis in hematopoietic cell transplant recipients did not meet its primary endpoint, research into its potential continues. nih.govnih.gov

DrugMechanism of ActionKey Advantages over Ganciclovir
Maribavir Inhibits CMV pUL97 protein kinaseActive against ganciclovir-resistant strains, different toxicity profile asm.orgnih.govdrugbank.com
Letermovir Inhibits CMV terminase complexNovel target, reduced cellular toxicity frontiersin.org
Brincidofovir Lipid conjugate of cidofovir (DNA polymerase inhibitor)Oral bioavailability, broad-spectrum activity nih.gov

Repurposing of Ganciclovir for New Biological Applications

Recent research has unveiled potential new applications for ganciclovir beyond its established antiviral activity, particularly in the realm of inflammation. Studies have indicated that ganciclovir possesses significant anti-inflammatory and immunomodulatory properties.

One notable area of investigation is its effect on neuroinflammation. Ganciclovir has been found to inhibit the proliferation of microglia, the resident immune cells of the central nervous system, in animal models of multiple sclerosis and excitotoxicity. nih.gov This anti-proliferative effect on microglia suggests a potential therapeutic role for ganciclovir in neurodegenerative diseases characterized by aberrant microglial activation.

Furthermore, ganciclovir has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in autoimmune and inflammatory diseases. researchgate.net In studies on infants with CMV infection, ganciclovir treatment was associated with a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the anti-inflammatory cytokine IL-10. e-century.us These findings suggest a broader anti-inflammatory and immune-regulatory role for ganciclovir that warrants further exploration for conditions beyond viral infections.

Continued Elucidation of Resistance Mechanisms to Inform New Drug Design

The emergence of ganciclovir resistance is a significant clinical challenge, primarily driven by mutations in two viral genes: UL97 and UL54. A deep understanding of these resistance mechanisms is crucial for the development of new antiviral strategies.

The UL97 gene encodes a viral phosphotransferase responsible for the initial phosphorylation of ganciclovir, a critical step for its activation. nih.gov Mutations in this gene are the most common cause of ganciclovir resistance and generally lead to lower levels of resistance.

The UL54 gene encodes the viral DNA polymerase, the ultimate target of the active form of ganciclovir. nih.gov Mutations in UL54 can confer higher levels of resistance to ganciclovir and may also lead to cross-resistance with other polymerase inhibitors like cidofovir and foscarnet.

Ongoing research focuses on:

Identifying novel resistance mutations: Continuous surveillance and sequencing of viral genomes from patients who fail therapy are essential to identify new mutations that confer resistance.

Understanding the structural impact of mutations: Computational modeling and structural biology studies are being used to understand how specific mutations in UL97 and UL54 affect protein function and drug binding. This knowledge can guide the design of new drugs that are less susceptible to these mutations. nih.gov

Developing predictive models: Mathematical models are being developed to predict the emergence of resistance based on viral load dynamics and drug exposure, which could help in optimizing treatment strategies. nih.govnih.gov

Exploration of Novel Combination Antiviral Therapies

To combat drug resistance and enhance therapeutic efficacy, researchers are actively investigating novel combination antiviral therapies. The rationale behind this approach is to target different stages of the viral life cycle simultaneously, which can lead to synergistic effects and a higher barrier to the development of resistance.

Several combination strategies involving ganciclovir and other antivirals have shown promise:

Ganciclovir and Foscarnet: This combination has been used clinically to treat ganciclovir-resistant CMV infections. Foscarnet inhibits the viral DNA polymerase through a different mechanism than ganciclovir, and their combined use can be synergistic. nih.gov

Letermovir and Valganciclovir: A step-down treatment strategy combining letermovir with valganciclovir (the prodrug of ganciclovir) has been explored as a safer alternative to foscarnet for ganciclovir-resistant CMV. nih.gov

Brincidofovir and Valganciclovir: In vivo studies in animal models have shown that the combination of brincidofovir and valganciclovir is more effective than either drug alone against adenovirus infections, suggesting potential applications for other DNA viruses. nih.gov

Letermovir, Ganciclovir, and Immunoglobulins: A triple therapy regimen has been reported in an immunocompromised patient with refractory CMV infection, demonstrating a good virological response. bmj.com

Combination TherapyRationale
Ganciclovir + FoscarnetDifferent mechanisms of DNA polymerase inhibition, synergistic effect against resistant strains. nih.gov
Letermovir + ValganciclovirAlternative to nephrotoxic foscarnet for resistant CMV, targeting different viral enzymes. nih.gov
Brincidofovir + ValganciclovirPotential for dose reduction and improved tolerability. nih.gov
Letermovir + Ganciclovir + ImmunoglobulinsMulti-pronged approach for refractory infections. bmj.com

Rational Drug Design Guided by Structural Biology and Computational Insights

The development of new antiviral agents is increasingly being driven by rational drug design, which leverages detailed knowledge of viral protein structures and computational modeling. This approach allows for the creation of more potent and specific inhibitors.

Key aspects of this strategy include:

Structural Analysis of Viral Targets: High-resolution crystal structures of key viral enzymes, such as the UL97 kinase and the UL54 DNA polymerase, provide a blueprint for designing drugs that fit precisely into the active sites of these proteins. Understanding the structural changes caused by resistance mutations is also critical for designing drugs that can overcome this challenge.

Computational Screening: Virtual screening of large chemical libraries against the three-dimensional structures of viral targets can identify promising lead compounds for further development.

Predictive Modeling: Computational models are being employed to predict the efficacy of different drug regimens and the likelihood of resistance development. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling and Monte Carlo simulations are used to optimize dosing strategies and predict viral load responses in different patient populations. nih.govresearchgate.net

Optimization of Drug Delivery Systems for Improved Cellular Pharmacokinetics and Targeted Action

A major challenge with ganciclovir is its poor oral bioavailability, which necessitates intravenous administration for systemic infections. nih.gov To address this and improve the drug's therapeutic index, various drug delivery systems are being developed.

Valganciclovir , the L-valyl ester prodrug of ganciclovir, was a significant early advancement, improving oral bioavailability to approximately 60%. nih.govdrugbank.com

Current research is focused on more advanced delivery systems:

Nanoparticles: Encapsulating ganciclovir within nanoparticles, such as those made from albumin, can enhance its antiviral activity and potentially reduce toxicity. nih.govnih.govresearchgate.net These nanoparticles can improve drug uptake into infected cells. nih.gov

Prodrugs for Ocular Delivery: To improve corneal permeation for the treatment of CMV retinitis, lipophilic mono-ester prodrugs of ganciclovir have been developed. These prodrugs show increased permeability and are enzymatically converted to the active ganciclovir in the cornea. nih.govbiointerfaceresearch.com Crystalline lipid prodrugs are also being investigated for sustained intraocular drug delivery. arvojournals.org

Liposomes and Microspheres: Liposomal formulations and polymeric microspheres are being explored to achieve sustained release and targeted delivery of ganciclovir, particularly for ophthalmic applications. biointerfaceresearch.com

Investigation of Non-Canonical Biological Activities of Ganciclovir

Beyond its direct antiviral effects, emerging evidence suggests that ganciclovir may possess other biological activities that could have therapeutic implications. These "non-canonical" activities are an active area of research.

Inhibition of Microglial Proliferation: As mentioned earlier, ganciclovir has been shown to inhibit the proliferation of microglia, which could be beneficial in neuroinflammatory conditions. nih.govresearchgate.net

Immunomodulation: Studies have indicated that ganciclovir can modulate the immune response. For instance, it has been shown to affect T-lymphocyte subsets in patients with Epstein-Barr virus infections when used in combination with interferon. nih.gov Research in infants with CMV also points to its ability to reduce pro-inflammatory cytokines and enhance anti-inflammatory responses. e-century.us

Effects on Cellular Signaling: There is evidence to suggest that ganciclovir may influence cellular signaling pathways. For example, some studies have explored its effects on the STING pathway, which is involved in innate immunity and inflammation. researchgate.net

Further investigation into these non-canonical activities could open up new therapeutic avenues for ganciclovir in a range of diseases beyond its current indications.

Q & A

Q. What is the molecular mechanism of Ganciclovir sodium's antiviral activity against cytomegalovirus (CMV), and how can this mechanism be experimentally validated?

Ganciclovir sodium, a nucleoside analog, inhibits CMV DNA polymerase by competing with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation terminates DNA elongation due to the absence of a 3'-hydroxyl group. To validate this mechanism:

  • Use radiolabeled ganciclovir in in vitro DNA synthesis assays with purified CMV DNA polymerase .
  • Compare inhibition kinetics (e.g., IC₅₀ values) against wild-type and polymerase-mutant CMV strains .
  • Employ qPCR to quantify viral DNA replication in infected cell lines (e.g., human fibroblasts) pre- and post-treatment .

Q. What experimental models are most appropriate for studying Ganciclovir sodium's efficacy in CMV prophylaxis?

  • In vitro models : Human foreskin fibroblasts (HFFs) infected with CMV strains (e.g., AD169 or Towne) to measure viral load reduction via plaque reduction assays .
  • In vivo models : Immunocompromised murine models (e.g., SCID mice engrafted with human tissues) to simulate CMV reactivation in transplant recipients .
  • Clinical correlation : Cross-reference in vitro data with pharmacokinetic (PK) studies in human serum to ensure therapeutic concentrations align with experimental IC₅₀ values .

Q. How should researchers mitigate cytotoxicity of Ganciclovir sodium in hematopoietic cell lines during long-term exposure studies?

  • Optimize dosing schedules using pulsed exposure (e.g., 2-hour treatments followed by washout) to mimic clinical administration .
  • Monitor hematologic parameters (e.g., neutrophil counts) weekly and use colony-forming unit (CFU) assays to assess bone marrow suppression .
  • Include leucovorin rescue in experimental designs to reduce myelotoxicity without compromising antiviral activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMV resistance mechanisms to Ganciclovir sodium across studies?

Discrepancies often arise from genetic variability in CMV UL97 (kinase) and UL54 (DNA polymerase) genes. Methodological approaches include:

  • Deep sequencing of clinical isolates to identify low-frequency resistance mutations undetected by Sanger sequencing .
  • Phenotypic susceptibility testing using recombinant viruses engineered with specific UL97/UL54 mutations to isolate resistance contributions .
  • Meta-analysis of resistance data stratified by patient populations (e.g., transplant recipients vs. HIV/AIDS patients) to account for immune status variability .

Q. What strategies improve the stability of Ganciclovir sodium in parenteral formulations for pediatric research?

  • Container compatibility : Test stability in polyolefin (Viaflo) vs. polyethylene (Ecoflac) bags under simulated clinical conditions (e.g., 25°C/60% RH for 24 hours). HPLC analysis confirms >90% stability in polyolefin .
  • Excipient optimization : Add antioxidants (e.g., sodium metabisulfite) to prevent oxidative degradation in sodium chloride solutions .
  • Light sensitivity : Store admixtures in amber bags to minimize photodegradation, validated by UV-spectrophotometry .

Q. How do researchers design studies to evaluate Ganciclovir sodium's teratogenic potential without violating ethical guidelines?

  • Alternative models : Use zebrafish embryos or placental trophoblast cell lines (e.g., BeWo) to assess developmental toxicity .
  • Retrospective clinical data analysis : Correlate maternal Ganciclovir exposure in CMV-infected immunocompromised patients with birth outcomes via registries (e.g., Antiretroviral Pregnancy Registry) .
  • In silico modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict teratogenicity based on structural analogs .

Methodological Considerations

Q. What statistical methods are critical for analyzing dose-response relationships in Ganciclovir sodium efficacy studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values .
  • Mixed-effects models to account for inter-patient variability in PK/PD studies .
  • Bonferroni correction for multiple comparisons in genome-wide resistance studies .

Q. How should researchers validate purity and identity of Ganciclovir sodium batches for in vivo studies?

  • HPLC-UV/MS : Ensure ≥98% purity with retention time matching USP reference standards .
  • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., 8.2 ppm for guanine protons) .
  • Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays to confirm <0.25 EU/mg for injectable formulations .

Data Contradiction Analysis

Q. Why do some studies report synergistic effects of Ganciclovir sodium with mTOR inhibitors, while others show antagonism?

  • Mechanistic context : mTOR inhibitors (e.g., sirolimus) may enhance antiviral activity in CMV-infected endothelial cells but suppress immune reconstitution in T-cell-deficient models .
  • Experimental variables : Differences in cell type (e.g., fibroblasts vs. lymphocytes), infection stage (acute vs. latent), and dosing schedules .
  • Resolution strategy : Conduct isobolographic analysis to quantify synergy/additivity/antagonism under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium
Reactant of Route 2
RS-21592 sodium; Cytovene IV; RS 21592 Sodium; BIOLF-62; BW-759 sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.